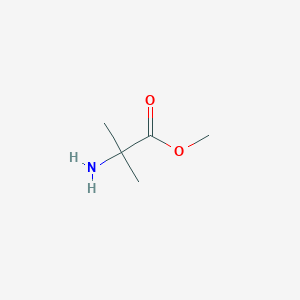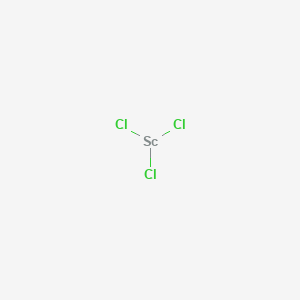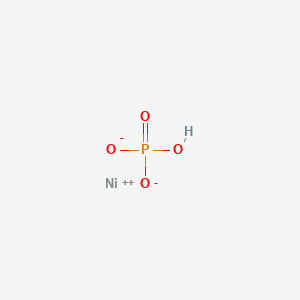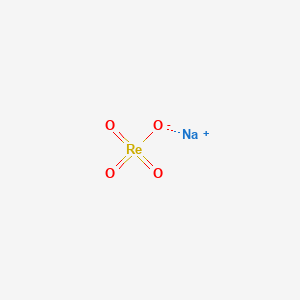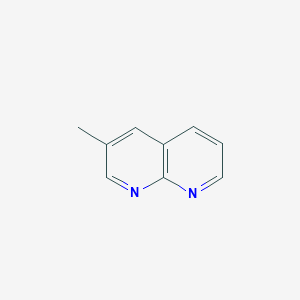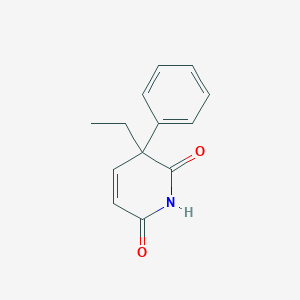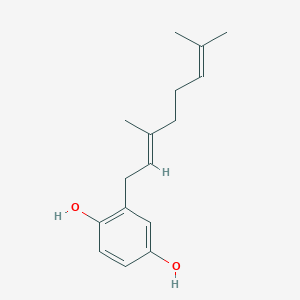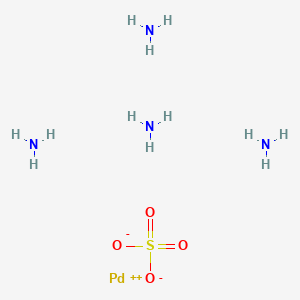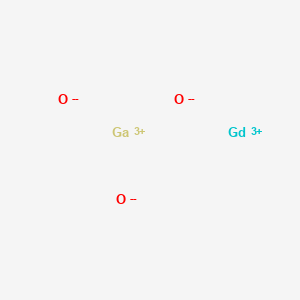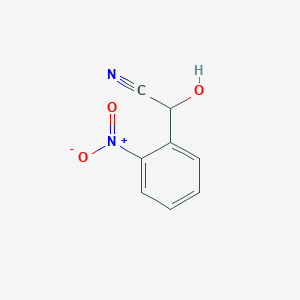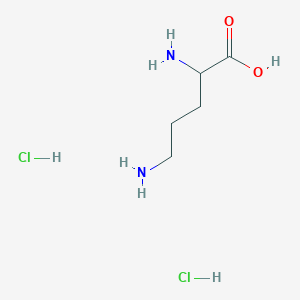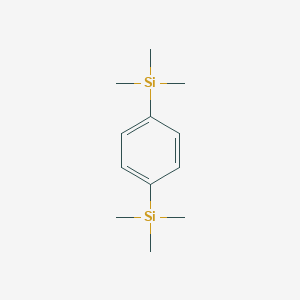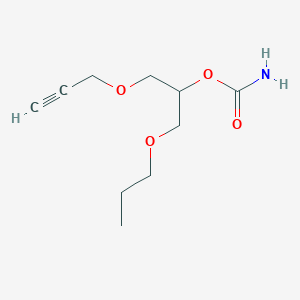
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, also known as OPC-15161, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical And Physiological Effects
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory responses. In cancer cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In cardiovascular cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
Advantages And Limitations For Lab Experiments
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research and development of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, including the investigation of its potential applications in other fields, such as immunology and infectious diseases, the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate involves the reaction of propargyl alcohol with propylene oxide to form (3-prop-2-ynoxypropan-1-ol), which is then reacted with 1-propoxy-2,3-epoxypropane in the presence of a catalyst to form (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate. This method has been reported to have a high yield and purity, making it a promising method for large-scale production of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate.
Scientific Research Applications
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In neuroprotection, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases. In cardiovascular disease, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to improve endothelial function and reduce inflammation, making it a potential treatment for cardiovascular disease.
properties
CAS RN |
14714-99-9 |
|---|---|
Product Name |
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(1-propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-13-7-9(15-10(11)12)8-14-6-4-2/h1,9H,4-8H2,2H3,(H2,11,12) |
InChI Key |
FMFJBRWNOJKVJK-UHFFFAOYSA-N |
SMILES |
CCCOCC(COCC#C)OC(=O)N |
Canonical SMILES |
CCCOCC(COCC#C)OC(=O)N |
synonyms |
Carbamic acid 2-propoxy-1-(2-propynyloxymethyl)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



